2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is an organic compound that belongs to the class of thioacetamides It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a thioether linkage, and an acetamide group attached to an ortho-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The thioether and acetamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the ortho-tolyl group.
N-(o-Tolyl)acetamide: Lacks the pyrimidine and thioether groups.
2-((4-Methylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide: Has only one methyl group on the pyrimidine ring.
Uniqueness
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrimidine ring and the ortho-tolyl group, along with the thioether and acetamide functionalities, makes it distinct from other related compounds.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSRIARZIXXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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